Cyclopropyl(3-methylphenyl)methanamine
Description
Contextualizing the Cyclopropylamine (B47189) Moiety in Contemporary Chemical Synthesis
The cyclopropylamine moiety is a significant structural motif in modern organic and medicinal chemistry. longdom.orgacs.org Its value stems from the unique combination of the strained, three-membered cyclopropane (B1198618) ring and the versatile amino group. longdom.org This arrangement imparts distinct physicochemical properties that are highly advantageous in the design of therapeutic agents and other functional molecules. acs.orgnbinno.com
The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) results in C-C bonds with enhanced π-character, making the ring behave somewhat like a double bond. longdom.org This electronic feature, combined with its rigid, three-dimensional structure, allows it to serve as a "bioisostere" for various functional groups, such as phenyl rings or gem-dimethyl groups. In drug design, replacing a flexible alkyl chain with a cyclopropyl (B3062369) group can lock a molecule into a more bioactive conformation, which can lead to enhanced binding affinity for its biological target and increased potency. acs.orgnbinno.com
Furthermore, the cyclopropyl group is known to improve the metabolic stability of drug candidates. Its C-H bonds are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to a longer half-life and improved pharmacokinetic profiles. nbinno.comhyphadiscovery.com The strategic placement of a cyclopropyl group can also modulate a molecule's lipophilicity and pKa, influencing properties like cell permeability and reducing efflux by transporters like P-glycoprotein. acs.org
The synthetic utility of cyclopropylamines is also extensive. They serve as versatile intermediates in a variety of chemical transformations, including ring-opening reactions and cycloadditions, providing access to diverse molecular scaffolds. acs.orgchemrxiv.org Numerous synthetic methods have been developed for their preparation, including adaptations of the Simmons-Smith reaction, Kulinkovich reactions, and various metal-catalyzed cyclopropanations. acs.orgchemrxiv.org
The prevalence of the cyclopropylamine moiety in bioactive compounds underscores its importance. It is a key component in a wide range of pharmaceuticals, including antidepressants (e.g., monoamine oxidase inhibitors), anticancer agents, and antiviral drugs, as well as in agrochemicals like herbicides and fungicides. longdom.orgnih.gov
Table 1: Examples of Fields Utilizing Cyclopropylamine Derivatives
| Field of Application | Role of Cyclopropylamine Moiety | Example Compound Classes |
|---|---|---|
| Pharmaceuticals | Serves as a rigid scaffold, enhances metabolic stability, and modulates physicochemical properties. longdom.orgacs.org | Monoamine Oxidase Inhibitors (MAOIs), Anticancer Agents, Antiviral Drugs. longdom.orgnih.gov |
| Agrochemicals | Forms the basis for stable and biologically active compounds for crop protection. longdom.org | Herbicides, Fungicides, Insecticides. longdom.org |
| Material Science | Introduces rigidity and unique thermal properties into polymers and coatings. longdom.org | High-Performance Polymers, Specialty Coatings. longdom.org |
| Synthetic Chemistry | Acts as a versatile building block for complex molecule synthesis. acs.org | Intermediates for ring-opening and cycloaddition reactions. acs.org |
Structural Significance of Aryl-Substituted Methanamine Scaffolds
Aryl-substituted methanamine scaffolds, often referred to as benzylamines, are fundamental structural units in organic chemistry and are particularly prevalent in the design of biologically active compounds. researchgate.net This framework consists of an amine group attached to a methylene (B1212753) bridge, which is in turn bonded to an aryl (aromatic) ring. The significance of this scaffold lies in its ability to present a combination of hydrophobic (the aryl ring) and hydrophilic/basic (the amine) features in a defined spatial arrangement, facilitating interactions with biological targets like enzymes and receptors. nih.gov
The aryl ring can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, which are crucial for molecular recognition at a receptor's active site. The specific substitution pattern on the aryl ring—as seen with the 3-methyl group in Cyclopropyl(3-methylphenyl)methanamine—can fine-tune these interactions, influencing the compound's potency, selectivity, and pharmacokinetic properties. mdpi.com For instance, substituents can alter the electronic properties of the ring, modulate lipophilicity, and provide steric hindrance to prevent unwanted metabolic transformations. mdpi.commdpi.com
The methanamine portion of the scaffold provides a basic nitrogen center that is often protonated at physiological pH. This positive charge can form strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a protein's binding pocket. nih.gov The flexibility of the methylene linker allows for conformational adjustments, enabling the molecule to adopt an optimal orientation for binding.
This scaffold is a cornerstone in medicinal chemistry, found in a vast array of therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties. openmedicinalchemistryjournal.comnih.gov The versatility of the benzylamine (B48309) template allows for extensive structure-activity relationship (SAR) studies, where modifications to the aryl ring, the amine, or the methylene bridge can lead to highly potent and selective therapeutic agents. researchgate.netmdpi.com
Overview of Research Trajectories for this compound Derivatives
While specific research focusing exclusively on this compound is limited in publicly accessible literature, its structural components suggest clear research trajectories based on analogous compounds. The primary path for its derivatives is in the field of medicinal chemistry, particularly in the development of novel central nervous system (CNS) agents and other targeted therapeutics.
Research on closely related 2-phenylcyclopropylmethylamine (2-PCPMA) derivatives provides a strong precedent. nih.gov These studies often focus on developing selective agonists or antagonists for neurotransmitter receptors, such as serotonin (B10506) (5-HT) receptors. For instance, the strategic introduction of fluorine atoms and methyl groups onto the phenyl ring of a cyclopropylmethanamine scaffold has been shown to modulate agonist activity at 5-HT₂C receptors while minimizing off-target effects at 5-HT₂B and 5-HT₂A receptors. nih.gov Following this trajectory, derivatives of this compound could be synthesized and evaluated for their potential as selective neuromodulators for treating CNS disorders like obesity, schizophrenia, or drug addiction. nih.gov
A key research direction involves the synthesis of enantiomerically pure derivatives. The stereochemistry of the cyclopropane ring and the chiral center at the methanamine carbon are critical for biological activity. Research has shown that different stereoisomers can have vastly different potencies and selectivities. nih.gov Therefore, a significant research effort would involve the asymmetric synthesis or chiral separation of this compound derivatives to isolate the most active stereoisomer.
Another trajectory is the use of this compound as a synthetic intermediate for more complex molecules. The primary amine group is a versatile handle for further chemical modifications, allowing for the construction of amides, ureas, or more elaborate heterocyclic systems. For example, it could be used as a building block in the synthesis of novel enzyme inhibitors, where the cyclopropyl(3-methylphenyl)methyl group serves as a key recognition element for the enzyme's active site. nih.gov The table below outlines potential research directions for derivatives based on the core structure.
Table 2: Potential Research Trajectories for Derivatives
| Research Area | Rationale | Potential Modifications | Target Application |
|---|---|---|---|
| CNS Receptor Ligands | The scaffold is analogous to known serotonin receptor agonists. nih.gov | Introduction of halogens or other small groups to the phenyl ring; N-alkylation. | Selective 5-HT₂C agonists for obesity or psychiatric disorders. nih.gov |
| Enzyme Inhibition | The lipophilic aryl-cyclopropyl group can target hydrophobic pockets in enzymes. | Acylation of the amine to form amides targeting specific enzyme classes. | Development of novel inhibitors for metabolic or signaling pathway enzymes. |
| Asymmetric Synthesis | Biological activity is often stereospecific. | Development of stereoselective synthetic routes to access single enantiomers. | Identification of the eutomer (most active stereoisomer) for improved therapeutic index. |
| Antimicrobial Agents | Benzylamine derivatives have shown broad antimicrobial activity. researchgate.netnih.gov | Synthesis of a library of derivatives with varied aryl substitutions. | Discovery of new antibacterial or antifungal compounds. |
Synthetic Routes to this compound: A Detailed Examination
The synthesis of this compound, a notable chemical entity, is achievable through a variety of strategic organic chemistry methodologies. This article delves into the established and targeted synthetic pathways for this compound and its analogues, focusing on the formation of the cyclopropylamine core and the introduction of the specific aryl and methanamine functionalities.
Structure
3D Structure
Properties
CAS No. |
535925-72-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
cyclopropyl-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C11H15N/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9,11H,5-6,12H2,1H3 |
InChI Key |
JCHKGNDBHAFTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CC2)N |
Origin of Product |
United States |
Stereochemical Aspects and Chiral Synthesis of Cyclopropyl 3 Methylphenyl Methanamine
Elucidation of Stereocenters within the Cyclopropyl(3-methylphenyl)methanamine Framework
The molecular structure of this compound contains a primary stereocenter, which is a carbon atom bonded to four different substituents. This chiral center is the methine carbon—the carbon atom situated between the cyclopropyl (B3062369) ring and the 3-methylphenyl group, and also bonded to an amine group (-NH2) and a hydrogen atom.
The presence of this single stereocenter means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-Cyclopropyl(3-methylphenyl)methanamine and (S)-Cyclopropyl(3-methylphenyl)methanamine. The spatial arrangement of the four distinct groups (cyclopropyl, 3-methylphenyl, amino, and hydrogen) around this central carbon atom determines the absolute configuration of each enantiomer. In synthetic processes that generate this chiral center from prochiral precursors, two chiral centers can be created in a single step, highlighting the complexity and potential for stereochemical control. nih.gov
| Feature | Description |
|---|---|
| Primary Stereocenter | The methine carbon atom bonded to the cyclopropyl and 3-methylphenyl groups. |
| Substituents on Stereocenter | 1. Cyclopropyl group 2. 3-Methylphenyl group 3. Amino group (-NH2) 4. Hydrogen atom |
| Resulting Stereoisomers | A pair of enantiomers: (R) and (S) isomers. |
Asymmetric Synthetic Methodologies for Enantiopure this compound
The production of single-enantiomer pharmaceuticals is a primary objective in modern drug development, making asymmetric synthesis a critical field of research. tdl.org Methodologies for synthesizing enantiopure this compound focus on creating the desired stereoisomer with high selectivity.
Transition metal-catalyzed reactions utilizing chiral ligands are a powerful tool for asymmetric synthesis. nih.gov One notable approach for preparing enantiopure cyclopropylmethylamines involves the palladium(II)-catalyzed C-H arylation of readily available cyclopropylmethylamines. nih.gov In this methodology, a chiral mono-protected amino acid (MPAA) ligand is used to control the stereochemical outcome of the reaction.
This process can achieve excellent yields and high levels of enantioselectivity, with enantiomeric excesses (ee) often exceeding 98%. nih.gov The chiral ligand forms a complex with the metal catalyst, creating a chiral environment that directs the reaction pathway to favor the formation of one enantiomer over the other. The versatility of this method allows for the coupling of various aryl iodides, demonstrating its broad applicability. nih.gov
| Component | Role/Example | Typical Outcome |
|---|---|---|
| Metal Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | High enantiomeric excess (up to 99.5% ee) and good to excellent yields. nih.gov |
| Chiral Ligand | Mono-protected amino acids (e.g., Boc-L-Val-OH) | |
| Reaction Type | Enantioselective C(sp³)–H Arylation | Forms a new C-C bond with high stereocontrol. nih.gov |
Substrate control is a synthetic strategy that utilizes the inherent structural features of a starting material to direct the stereochemical outcome of a reaction. beilstein-journals.org In the synthesis of complex molecules with multiple chiral centers, the existing stereochemistry of the substrate can influence the formation of new stereocenters.
However, in advanced synthetic methods, the influence of a powerful external chiral ligand can override the innate diastereoselectivity of a chiral substrate. nih.gov For instance, in the palladium-catalyzed arylation of chiral cyclopropylmethylamines, the choice of the chiral amino acid ligand dictates which diastereomer is formed. Using one enantiomer of the ligand (e.g., Boc-L-Val-OH) may produce one diastereomer with high selectivity (>20:1 dr), while using its opposite enantiomer (e.g., Boc-D-Val-OH) can favor the formation of the other diastereomer. nih.gov This ligand-based control allows for stereodivergent synthesis, providing access to different stereoisomers from the same starting material simply by changing the catalyst system. nih.govresearchgate.net
Post-Synthetic Chiral Resolution Techniques
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a post-synthetic resolution step is required to separate them.
Preparative chiral chromatography is a widely used and effective technique for separating enantiomers on a laboratory or even industrial scale. e-bookshelf.deexlibrisgroup.com This method utilizes a chiral stationary phase (CSP) within a chromatography column. The CSP is composed of a chiral material that interacts differently with each enantiomer of the compound being separated.
As the racemic mixture of this compound passes through the column, one enantiomer will have a stronger interaction with the CSP and will therefore move more slowly, while the other enantiomer will interact more weakly and elute from the column faster. This difference in retention times allows for the collection of the two enantiomers as separate, enantiomerically pure fractions. High-performance liquid chromatography (HPLC) is a common platform for this type of separation. mdpi.com
| Component/Principle | Function |
|---|---|
| Chiral Stationary Phase (CSP) | A solid support containing a chiral selector that transiently binds the enantiomers. |
| Mobile Phase | A solvent system that carries the racemic mixture through the column. |
| Mechanism of Separation | Formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. |
| Outcome | Separation of the racemic mixture into individual enantiomers. researchgate.net |
Determination of Absolute Stereochemistry in this compound Derivatives
After a chiral synthesis or resolution, it is crucial to determine the absolute configuration (i.e., the R or S designation) of the resulting enantiopure compound. Several analytical techniques can be employed for this purpose.
One definitive method is single-crystal X-ray crystallography . This technique requires converting the amine into a crystalline derivative, often by reacting it with a chiral acid or another suitable reagent. The analysis of the resulting crystal structure provides an unambiguous determination of the three-dimensional arrangement of atoms, revealing the absolute stereochemistry. mdpi.com
Spectroscopic methods are also common. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of polarized light by a chiral molecule. The absolute configuration of an unknown compound can often be determined by comparing its CD or ORD spectrum to that of a structurally similar compound whose absolute configuration has already been established. For example, the N-5-bromosalicylidene derivative of an amine can be prepared and its spectrum compared with known standards to assign the configuration.
Finally, chiral liquid chromatography can be used in an analytical capacity. By comparing the retention time of the synthesized enantiomer with that of a certified reference standard of known absolute configuration on the same chiral column, the stereochemistry can be confirmed. mdpi.com
Influence of Substituents on Stereochemical Outcome
The stereochemical outcome in the chiral synthesis of cyclopropyl(aryl)methanamines, including this compound, is a critical aspect that is significantly influenced by the nature and position of substituents on both the aromatic ring and the cyclopropane (B1198618) moiety. These substituents can exert profound electronic and steric effects that dictate the diastereoselectivity and enantioselectivity of the key bond-forming reactions.
Research into the asymmetric synthesis of related compounds has demonstrated that the position of substituents on the aryl ring plays a crucial role. For instance, in certain catalytic systems, substituents at the 3-position (meta) on the arene ring have been observed to have a minimal impact on the stereoselectivity of the reaction. nih.gov This suggests that for the synthesis of this compound, the electronic effect of the meta-methyl group may not be the primary determinant of the stereochemical outcome in such systems.
In contrast, the presence of substituents at the 2-position (ortho) can have a significant detrimental effect on stereoselectivity. nih.gov This is largely attributed to steric hindrance, where a bulky group close to the reaction center can impede the optimal approach of the reactants and the catalyst, leading to lower stereocontrol.
The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, also plays a pivotal role, particularly for substituents at the para-position. Studies on analogous 1-aryl-2-fluorocyclopropylamines have shown that both electron-releasing groups (like methyl and methoxy) and electron-attracting groups (such as chloro and fluoro) in the para-position are well-tolerated in the synthesis, leading to potent bioactive molecules. nih.gov While this research focused on structure-activity relationships, it underscores the synthetic accessibility of analogs with varied electronic properties. The electronic character of these substituents can influence the reactivity of intermediates, such as imines, and the stability of transition states, thereby affecting the stereochemical course of the reaction. For example, the basicity of an intermediate sulfinyl imine, which can be modulated by aryl substituents, has been shown to have a marked dependence on the diastereoselectivity of nucleophilic additions. nih.gov
Furthermore, the choice of catalyst and reaction conditions may need to be tailored based on the substitution pattern of the aryl ring to achieve high stereoselectivity. In the asymmetric cyclopropanation to form 1-aryl-cyclopropane-1-carboxylates, a class of compounds structurally related to the target molecule, it has been shown that the optimal chiral dirhodium tetracarboxylate catalyst differs for ortho-substituted versus meta- or para-substituted aryldiazoacetates. rsc.org This highlights that the substituent's position directly influences the catalyst-substrate interaction, which is fundamental for achieving high enantioselectivity.
The following table summarizes the general influence of aryl substituents on the stereochemical outcome in the synthesis of chiral aryl-cyclopropyl compounds based on findings from related systems.
| Substituent Position | General Influence on Stereoselectivity | Rationale |
| Ortho | Often has a significant negative impact. | Steric Hindrance: A bulky group near the reaction site can disrupt the ideal geometry of the transition state, leading to lower stereocontrol. nih.gov |
| Meta | Generally observed to have a minimal impact in certain systems. | The substituent is more distant from the reaction center, leading to reduced steric and direct electronic influence on the transition state. nih.gov |
| Para | Can influence stereoselectivity through electronic effects. | Electronic Effects: Both electron-donating and electron-withdrawing groups can alter the electronic properties of the aryl ring, affecting the reactivity of intermediates and the stability of transition states. nih.govnih.gov The choice of catalyst may be adapted based on these electronic properties. rsc.org |
Chemical Reactivity and Transformation Pathways of Cyclopropyl 3 Methylphenyl Methanamine
Reactivity Profile of the Primary Amine Functionality
The primary amine group in Cyclopropyl(3-methylphenyl)methanamine is a key determinant of its chemical behavior, primarily functioning as a nucleophile. libretexts.orgchemguide.co.uk This reactivity stems from the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers. libretexts.org
Nucleophilic Reaction Modalities
As a primary amine, this compound is expected to participate in a variety of nucleophilic substitution reactions. The nitrogen's lone pair makes it a potent nucleophile, capable of reacting with various electrophiles. masterorganicchemistry.com For instance, it can react with alkyl halides in a process known as alkylation. ncert.nic.in This reaction, however, can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.ukncert.nic.inmsu.edu
The nucleophilicity of amines generally increases with basicity, although it can be diminished by steric hindrance. masterorganicchemistry.com The reaction with an electrophile involves the amine's lone pair attacking an electron-deficient atom, such as a carbon atom in an alkyl halide, leading to the displacement of a leaving group. savemyexams.com
| Reactant Type | General Reaction | Product Type |
|---|---|---|
| Alkyl Halide (R-X) | Nucleophilic Substitution (Alkylation) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution (Acylation) | N-substituted Amide |
| Acid Anhydride (B1165640) ((RCO)₂O) | Nucleophilic Acyl Substitution (Acylation) | N-substituted Amide |
| Aldehyde/Ketone | Nucleophilic Addition (followed by reduction) | Secondary Amine (Reductive Amination) |
Amidation and Derivatization Reactions
A significant class of reactions for primary amines involves acylation to form amides. ncert.nic.in this compound can react readily with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions. chemguide.co.ukncert.nic.in These reactions are typically fast and exothermic, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in Amides can also be synthesized from carboxylic acids and amines, though this often requires coupling agents or harsh conditions. acs.orglibretexts.org
Given that this compound is a chiral molecule, derivatization is a crucial technique for the separation and analysis of its enantiomers. This process, known as chiral resolution, involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like crystallization or chromatography. wikipedia.org Subsequently, the chiral auxiliary can be removed to yield the pure enantiomers of the original amine.
Common chiral derivatizing agents for primary amines include chiral carboxylic acids (like tartaric acid or mandelic acid) to form diastereomeric salts, or reagents that form covalent derivatives, such as (1R,2R)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride. wikipedia.orgnih.gov Another approach involves reacting the amine with o-phthalaldehyde (B127526) (OPA) and a chiral thiol to form fluorescent diastereomeric isoindoles, which can be separated by HPLC. researchgate.net
| Derivatization Agent Class | Example Agent | Product | Separation Principle |
|---|---|---|---|
| Chiral Carboxylic Acids | (S)-Mandelic Acid | Diastereomeric Salts | Differential Solubility / Crystallization |
| Chiral Acyl Chlorides | (1S,2S)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride | Diastereomeric Amides | Chromatography (HPLC, GC) |
| Aldehyde + Chiral Thiol | o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) | Diastereomeric Isoindoles | Chromatography (HPLC with fluorescence detection) |
| Chiral Isocyanates | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Diastereomeric Thioureas | Chromatography, NMR Spectroscopy |
Cyclopropane (B1198618) Ring Reactivity and Mechanistic Investigations
The cyclopropane ring is characterized by significant ring strain (approximately 29 kcal/mol), which makes it susceptible to ring-opening reactions that are not observed in unstrained cyclic or acyclic systems. nih.govwikipedia.org This inherent reactivity is a central feature of the chemistry of this compound.
Ring-Opening Transformations (e.g., Radical-Cation Mediated Processes)
The cyclopropane ring can be cleaved under various conditions, including catalytic hydrogenation, electrophilic addition, and radical reactions. A particularly relevant pathway for cyclopropylamines is ring-opening mediated by a radical-cation intermediate. acs.org This process is typically initiated by a one-electron oxidation of the amine nitrogen, often by an enzymatic system like cytochrome P450 or a chemical oxidant. acs.orgresearchgate.net
The resulting nitrogen-centered radical cation undergoes rapid cleavage of one of the adjacent C-C bonds of the cyclopropane ring. acs.orgfrontiersin.org This ring scission is a fast process, driven by the release of ring strain, and results in the formation of a distonic radical cation where the charge remains on the nitrogen and the radical is located on a terminal carbon. rsc.org This reactive carbon-centered radical can then engage in further reactions, such as covalent binding to other molecules. frontiersin.org The regioselectivity of the ring-opening can be influenced by substituents on the cyclopropane ring. rsc.org
Enzymatic Transformations and Inactivation Mechanisms Involving the Cyclopropyl (B3062369) Group
Cyclopropylamines are well-documented as mechanism-based inactivators, or "suicide inhibitors," of monoamine oxidases and cytochrome P450 (CYP) enzymes. frontiersin.orghyphadiscovery.comacs.org This inactivation is a direct consequence of the cyclopropane ring's reactivity following enzymatic oxidation. researchgate.net
The process begins with the CYP enzyme oxidizing the amine's nitrogen atom in a single-electron transfer (SET) step, forming a radical cation intermediate. researchgate.netfrontiersin.org Before the typical enzymatic hydroxylation can complete, the highly strained cyclopropane ring opens rapidly, as described previously. frontiersin.org This generates a highly reactive carbon-centered radical which is tethered to the enzyme's active site through the substrate-enzyme complex. hyphadiscovery.com This radical then covalently bonds to a component of the enzyme, often the heme prosthetic group or an amino acid residue, leading to irreversible inactivation of the enzyme. researchgate.netnih.gov This mechanism-based inactivation is a critical consideration in drug design, as it can lead to drug-drug interactions and toxicity. hyphadiscovery.comnih.gov
Electronic Effects of Aryl and Alkyl Substituents on Cyclopropane Stability and Reactivity
The stability and reactivity of the cyclopropane ring are significantly influenced by its substituents. Aryl groups, such as the 3-methylphenyl group in the target molecule, can affect reactivity through both steric and electronic effects. nih.govresearchgate.net Electronically, an aryl substituent can stabilize an adjacent radical or cationic center that may form during a reaction, thereby influencing the rate and regioselectivity of ring-opening reactions. nih.gov
The transmission of electronic effects through a cyclopropane ring is a well-studied phenomenon. acs.org The electronic nature of substituents on the aryl ring can further modulate the reactivity. Electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the cyclopropane, while also potentially influencing the stability of intermediates in radical-cation pathways. nih.govnih.gov Conversely, electron-donating groups, like the methyl group in the 3-position, can increase the electron density of the aromatic system. acs.org Studies on related 2-aryl-cyclopropylamines have shown that electron-withdrawing para-substituents on the aryl ring can increase the potency of MAO-A inhibition, possibly by influencing the rate of the ring-opening reaction in the active site. nih.gov The interplay of these substituent effects determines the precise activation barrier for ring cleavage and the subsequent fate of the reactive intermediates.
Transformations of the 3-Methylphenyl Substituent
The 3-methylphenyl moiety of this compound is susceptible to a range of metabolic transformations, primarily oxidative in nature. These reactions are catalyzed by various enzymes, most notably the cytochrome P450 (CYP450) superfamily of monooxygenases. The primary sites of oxidation on this substituent are the aromatic ring and the methyl group.
Aromatic Hydroxylation:
One of the principal metabolic pathways for aromatic compounds is hydroxylation. hyphadiscovery.comresearchgate.net In the case of the 3-methylphenyl group, this involves the introduction of a hydroxyl (-OH) group onto the benzene (B151609) ring. The position of hydroxylation is influenced by the directing effects of the existing substituents—the methyl group and the cyclopropylmethanamine group. The methyl group is an activating, ortho-, para-director, while the alkylamine substituent is also generally considered an ortho-, para-director. This would theoretically favor hydroxylation at positions 2, 4, and 6. However, steric hindrance from the adjacent cyclopropylmethanamine group may influence the regioselectivity of this reaction.
The mechanism of aromatic hydroxylation often proceeds through the formation of a highly reactive arene oxide intermediate, which can then rearrange to the corresponding phenol. researchgate.net
Oxidation of the Methyl Group:
The benzylic hydrogens of the methyl group on the aromatic ring are activated and thus susceptible to oxidation. acs.org This oxidative degradation can proceed in a stepwise manner, initially forming a hydroxymethyl derivative (a primary alcohol), which can be further oxidized to an aldehyde and then to a carboxylic acid. This transformation of the methyl group into a carboxyl group significantly increases the polarity of the molecule, facilitating its excretion.
The following table summarizes the potential oxidative transformations of the 3-methylphenyl substituent:
| Transformation | Reactant | Product | Potential Catalyst(s) |
| Aromatic Hydroxylation | This compound | Cyclopropyl(2-hydroxy-3-methylphenyl)methanamine | Cytochrome P450 |
| Cyclopropyl(4-hydroxy-3-methylphenyl)methanamine | |||
| Cyclopropyl(6-hydroxy-3-methylphenyl)methanamine | |||
| Methyl Group Oxidation | This compound | Cyclopropyl(3-(hydroxymethyl)phenyl)methanamine | Cytochrome P450, Alcohol Dehydrogenase |
| Cyclopropyl(3-(hydroxymethyl)phenyl)methanamine | (3-(Cyclopropyl(amino)methyl)phenyl)carbaldehyde | Aldehyde Dehydrogenase | |
| (3-(Cyclopropyl(amino)methyl)phenyl)carbaldehyde | 3-((Cyclopropylamino)methyl)benzoic acid | Aldehyde Dehydrogenase |
Formation and Reactivity of Metabolic Intermediate Analogues
The metabolism of the cyclopropylamine (B47189) moiety in this compound can lead to the formation of reactive metabolic intermediates. These intermediates are of significant interest due to their potential to interact with cellular macromolecules.
Formation of Iminium Ions:
Primary amines can undergo oxidation to form imines, which can exist in equilibrium with protonated iminium ions, particularly in a biological environment. libretexts.orglibretexts.org The formation of an iminium ion from this compound would involve the removal of two hydrogen atoms from the amine nitrogen and the adjacent carbon, resulting in a carbon-nitrogen double bond.
Reactivity of Iminium Ions:
Iminium ions are electrophilic species and are therefore susceptible to nucleophilic attack. This reactivity is a key factor in their potential to form adducts with biological nucleophiles such as DNA and proteins. The electrophilicity of the iminium ion derived from this compound would be centered on the carbon atom of the C=N double bond.
Metabolism of the Cyclopropylamine Moiety:
The cyclopropylamine functional group is known to be a substrate for cytochrome P450 enzymes. nih.govresearchgate.net Metabolism can lead to N-dealkylation or oxidation of the cyclopropyl ring. The inactivation of cytochrome P450 enzymes by some cyclopropylamines has been reported and is thought to proceed via a mechanism involving an initial one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane ring. nih.gov This can lead to the formation of reactive intermediates that can covalently modify the enzyme.
In the case of N-cyclopropylbenzylamine, a structural analogue, metabolism has been shown to result in the formation of a metabolic intermediate complex where a nitroso metabolite is tightly bound to the heme iron of the cytochrome P450 enzyme, thereby inhibiting its function. nih.gov
The following table outlines the formation and potential reactivity of metabolic intermediate analogues of this compound:
| Intermediate Analogue | Formation Pathway | Potential Reactivity |
| Iminium Ion | Oxidation of the primary amine | Nucleophilic attack by cellular macromolecules (e.g., proteins, DNA) |
| Ring-Opened Radicals | One-electron oxidation of the amine followed by cyclopropane ring scission | Covalent binding to proteins and other cellular components |
| Nitroso Metabolite | N-oxidation of the amine | Formation of a metabolic intermediate complex with cytochrome P450, leading to enzyme inhibition |
Computational and Spectroscopic Characterization of Cyclopropyl 3 Methylphenyl Methanamine
Theoretical Investigations of Electronic Structure and Energetics
Theoretical computational methods are indispensable tools for predicting and understanding the molecular properties of compounds like Cyclopropyl(3-methylphenyl)methanamine. These in-silico techniques provide deep insights into the molecule's geometry, electronic landscape, and energetic behavior, complementing and guiding experimental work.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries and analyzing the relative energies of different conformers. For a flexible molecule such as this compound, which has several rotatable bonds, DFT calculations can identify the most stable spatial arrangements.
The key rotational degrees of freedom in this molecule are around the bond connecting the cyclopropyl (B3062369) ring to the methanamine carbon and the bond between the methanamine carbon and the 3-methylphenyl ring. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can map the potential energy surface associated with these rotations. academie-sciences.frmdpi.com Studies on similar structures, such as cyclopropyl ketones and N-cyclopropyl amides, have shown that the orientation of the cyclopropyl ring relative to an adjacent functional group is critical. nih.govuwlax.edu For this compound, computations would likely reveal distinct energy minima corresponding to specific conformers. These stable conformations arise from a balance of steric hindrance and electronic interactions, such as hyperconjugation between the cyclopropyl ring's Walsh orbitals and adjacent empty orbitals. The analysis typically focuses on the dihedral angles defining the spatial relationship between the cyclopropyl, amine, and phenyl groups.
Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Description |
| Anti | ~180° | 0.00 | The cyclopropyl ring is positioned opposite to the nitrogen atom, minimizing steric clash. This is often the global minimum. |
| Gauche | ~60° | 1.5 - 3.0 | A higher energy conformer where the groups are closer in space, leading to some steric strain. |
| Eclipsed | 0° | > 5.0 | A transition state on the rotational energy profile, representing a high-energy arrangement with maximum steric repulsion. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. utah.eduyoutube.com This framework is essential for understanding chemical bonding, electronic transitions, and reaction mechanisms. For this compound, MO theory helps rationalize the stability of the cyclopropyl ring and predicts its reactivity. The cyclopropyl group possesses unique bonding, described by the Coulson-Moffitt model, with "bent" bonds that have significant p-character. dtic.mil
A characteristic reaction pathway for cyclopropylmethyl systems is the ring-opening of the cyclopropyl group, which is particularly facile in radical or cationic intermediates. Computational studies using MO theory can be employed to calculate the energetics of this process. For example, if the amine were to be oxidized to a cyclopropylaminium radical cation, the three-membered ring could undergo rapid cleavage to form a more stable, delocalized radical. nih.gov Detailed calculations can determine the activation energy (energy barrier) for this ring-opening reaction. nih.govrsc.org Such computations have shown that for the unsubstituted cyclopropylaminium radical cation, the ring-opened species is the stable form, with the perpendicular conformer being a transition state for this transformation. nih.gov The presence of the 3-methylphenyl group would influence the stability of the resulting radical, thereby affecting the reaction energetics.
Chemical processes predominantly occur in solution, and the solvent can significantly influence molecular conformation, stability, and reactivity. springernature.com Computational models must account for these solvent effects to provide realistic predictions. There are two primary approaches to modeling solvation: explicit and implicit models. researchgate.net
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. While this method provides a highly detailed, atomistic view of solute-solvent interactions (like hydrogen bonding from the amine's N-H to a water molecule), it is computationally very expensive.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), approximate the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally less demanding and is widely used to estimate the energetic effects of solvation on different molecular conformers and reaction transition states. researchgate.net
For an amine like this compound, the polarity of the solvent would affect the relative energies of its conformers. Polar solvents might stabilize conformers with larger dipole moments. Furthermore, solvent can influence reaction barriers; for instance, a polar solvent might stabilize a charged transition state, thereby lowering the activation energy for a reaction like ring-opening. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are crucial for determining the precise structure and conformation of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for the characterization of organic compounds.
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shifts, coupling constants, and through-space interactions observed in NMR spectra allow for unambiguous structural assignment and conformational analysis. escholarship.org
For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The protons on the cyclopropyl ring are highly shielded and would appear at an unusually high field (low ppm value), typically in the 0.4-1.0 ppm range. researchgate.net The complex spin-spin coupling patterns between the geminal and vicinal protons on the ring can also be analyzed to confirm its structure. dtic.mil The proton on the carbon linking the two rings (the benzylic proton) would appear further downfield, and the aromatic protons of the 3-methylphenyl group would be found in the typical aromatic region (~7.0-7.5 ppm), with a splitting pattern indicative of the substitution. The methyl group protons would appear as a singlet around 2.3 ppm.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe the spatial proximity of protons, providing critical data for conformational studies. nih.gov For example, a NOESY experiment could reveal correlations between the benzylic proton and specific protons on the cyclopropyl or phenyl rings, helping to establish the preferred three-dimensional arrangement of the molecule in solution. nih.gov While tautomerism is not a significant consideration for this simple saturated amine, NMR is a primary tool for studying such equilibria in molecules that can exist in different isomeric forms, by observing distinct sets of signals or exchange-broadened peaks. researchgate.net
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom Type | Typical Chemical Shift (ppm) | Expected Multiplicity |
| Cyclopropyl | ¹H (CH₂) | 0.4 - 0.8 | Multiplet |
| Cyclopropyl | ¹H (CH) | 0.9 - 1.2 | Multiplet |
| Cyclopropyl | ¹³C (CH₂) | 5 - 15 | Triplet |
| Cyclopropyl | ¹³C (CH) | 15 - 25 | Doublet |
| Methanamine | ¹H (CH) | 3.5 - 4.5 | Multiplet |
| Methanamine | ¹³C (CH) | 50 - 65 | Doublet |
| Amine | ¹H (NH₂) | 1.0 - 3.0 | Broad Singlet |
| Phenyl | ¹H (Ar-H) | 7.0 - 7.5 | Multiplet |
| Phenyl | ¹³C (Ar-C) | 125 - 145 | Doublet/Singlet |
| Methyl | ¹H (CH₃) | ~2.3 | Singlet |
| Methyl | ¹³C (CH₃) | ~21 | Quartet |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. wikipedia.org
For this compound (C₁₁H₁₅N), the molecular weight is approximately 161.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 161. As is typical for compounds containing a single nitrogen atom, this m/z value is odd, consistent with the nitrogen rule.
The fragmentation of the molecular ion provides structural clues. The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this molecule, two primary alpha-cleavage pathways are possible:
Loss of the cyclopropyl radical (•C₃H₅), leading to a stable, resonance-delocalized iminium ion.
Loss of the 3-methylphenyl radical (•C₇H₇).
The cleavage that results in the loss of the larger, more stable radical is often favored. miamioh.edu Therefore, the loss of the 3-methylphenyl group might be a significant pathway. Another characteristic fragmentation would involve the cleavage of the benzylic bond to lose a cyclopropylmethyl radical, forming a tropylium-like cation from the phenyl ring. The fragmentation of the cyclopropane (B1198618) ring itself can also occur, often by losing ethene (C₂H₄). docbrown.info
Table 3: Plausible Mass Spectrometry Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Formula | Description |
| 161 | [C₁₁H₁₅N]⁺ | [M]⁺ | Molecular Ion |
| 160 | [C₁₁H₁₄N]⁺ | [M-H]⁺ | Loss of a hydrogen atom from the benzylic position. |
| 120 | [C₈H₁₀N]⁺ | [M-C₃H₅]⁺ | Alpha-cleavage with loss of the cyclopropyl radical. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed by cleavage of the bond to the amine group and rearrangement. |
| 70 | [C₄H₈N]⁺ | [M-C₇H₇]⁺ | Alpha-cleavage with loss of the 3-methylphenyl radical. |
Chromatographic Methods for Purity Assessment and Mixture Analysis
The purity of this compound and its analysis within mixtures are critical for ensuring chemical integrity and understanding its behavior in various chemical processes. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are fundamental in achieving this. These methods allow for the effective separation, identification, and quantification of the target compound from impurities, starting materials, and potential isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The separation can be accomplished in both normal-phase and reversed-phase modes, with chiral stationary phases being particularly useful for resolving enantiomers if the compound is chiral.
For aromatic amines and related structures, polysaccharide-derived chiral stationary phases (CSPs) have demonstrated effective enantiomeric separation. nih.gov The choice of mobile phase is crucial; mixtures of n-hexane and 2-propanol are common in normal-phase chromatography, while acetonitrile (B52724) and water mixtures are typical for reversed-phase methods. nih.govsielc.com The addition of acidic modifiers like trifluoroacetic acid (TFA) or basic modifiers like diethylamine (B46881) (DEA) can significantly improve peak shape and resolution, especially for amine-containing compounds. nih.govmdpi.com DEA, for instance, is often essential for preventing the strong retention of basic amines on the stationary phase. mdpi.com
The separation of positional isomers, such as those that might arise during synthesis (e.g., 2-methylphenyl or 4-methylphenyl analogues), can be achieved using specialized columns like those based on crown ethers or mixed-mode columns that combine reversed-phase and ion-exchange mechanisms. sielc.comresearchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis of Substituted Benzylamines
| Parameter | Condition A (Reversed-Phase) | Condition B (Chiral Normal-Phase) |
| Column | Primesep A (4.6 x 150 mm, 5 µm) sielc.com | Amylose tris(3,5-dimethylphenylcarbamate) CSP nih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA sielc.com | n-Hexane/2-Propanol with 0.1% DEA nih.govmdpi.com |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm or 256 nm sielc.com | UV at 254 nm |
| Temperature | 25 °C | 30 °C |
| Expected Rt | 5.8 min | Enantiomer 1: 9.2 min, Enantiomer 2: 11.5 min |
| Purity (%) | >99.5% | - |
| Resolution (Rs) | >2.0 from impurities | >1.5 between enantiomers |
Note: The data in this table is illustrative and based on methods for structurally similar compounds. Actual values for this compound would require experimental verification.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile amines and for separating closely related isomers. researchgate.net For compounds like this compound, a dimethylpolysiloxane stationary phase is often a suitable choice for achieving separation. researchgate.netresearchgate.net
The analysis of positional isomers of related aromatic amines has been successfully performed using GC. nih.govnih.gov The elution order of isomers can be influenced by factors such as boiling point and interaction with the stationary phase. researchgate.net To improve volatility and chromatographic performance, derivatization of the primary amine group with reagents like trifluoroacetic anhydride (B1165640) can be employed. This reduces the basicity of the nitrogen and can lead to better peak shapes and enhanced resolution between isomers. researchgate.net Headspace GC is another specialized technique that has been developed for the quantification of volatile amines like cyclopropylamine (B47189) in active pharmaceutical ingredients. researchgate.net
Table 2: Representative GC-MS Conditions for Isomer and Purity Analysis
| Parameter | Condition A (Underivatized) | Condition B (Derivatized) |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | Cyclodextrin-modified phase researchgate.net |
| Carrier Gas | Helium (1.2 mL/min) nih.gov | Helium (1.0 mL/min) |
| Injector Temp. | 250 °C | 260 °C |
| Oven Program | 60°C (1 min), then 10°C/min to 280°C (5 min) nih.gov | 80°C (2 min), then 5°C/min to 250°C (10 min) |
| Detector | Mass Spectrometer (EI mode) | Flame Ionization Detector (FID) |
| Derivatizing Agent | None | Heptafluorobutyric anhydride (HFBA) nih.gov |
| Expected Rt | 12.5 min | 15.2 min |
| Purity (%) | >99.0% | - |
Note: The data in this table is hypothetical, based on established methods for analogous aromatic amines and cyclopropane derivatives. Experimental validation is required.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method for the qualitative assessment of purity and for monitoring reaction progress. epa.gov For aromatic primary amines, silica (B1680970) gel plates are commonly used as the stationary phase. The mobility of the compound is dependent on the polarity of the mobile phase.
A spot test using cinnamaldehyde (B126680) as a visualizing agent on the TLC plate can selectively detect aromatic primary amines with electron-donating groups, which would produce a colored spot. researchgate.netrsc.orgrsc.org This can be a quick method to confirm the presence of the amine functional group in the target molecule. By comparing the retention factor (Rf) of the main spot with any impurity spots, a preliminary assessment of purity can be made.
Table 3: TLC System for Qualitative Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Toluene/Diethyl Ether (8:2 v/v) |
| Visualization | UV light (254 nm) and/or Cinnamaldehyde spray reagent researchgate.net |
| Expected Rf | ~0.45 |
| Limit of Detection | 0.02 - 0.28 µg (with cinnamaldehyde) rsc.orgrsc.org |
Note: The Rf value is an approximation based on the behavior of similar aromatic amines and would need to be determined experimentally.
Applications of Cyclopropyl 3 Methylphenyl Methanamine in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
Cyclopropyl(3-methylphenyl)methanamine and its analogues serve as highly effective building blocks in the construction of more elaborate molecules. The strained three-membered ring and the reactive primary amine group offer dual functionality, enabling a wide range of chemical transformations. This versatility allows chemists to access diverse molecular architectures that would be challenging to synthesize through other methods. The cyclopropylamine (B47189) moiety is a key structural feature in the design of various therapeutic agents, including antidepressants and anticancer compounds. longdom.org
The compound is a key intermediate for assembling complex molecular structures. The primary amine can be readily transformed into a vast array of functional groups, such as amides, sulfonamides, and secondary or tertiary amines, through well-established synthetic protocols. These reactions are fundamental to linking the cyclopropylphenyl moiety to other parts of a target molecule.
Furthermore, the cyclopropane (B1198618) ring itself can participate in unique chemical reactions. Its inherent ring strain allows it to act as a functional group, engaging in ring-opening reactions or rearrangements to form larger carbo- and heterocyclic systems. researchgate.net For instance, cyclopropyliminium rearrangement is a known method for preparing five-membered nitrogen-containing heterocycles, which are common motifs in biologically active natural products. researchgate.net This reactivity makes cyclopropylamine derivatives powerful precursors for generating complex scaffolds. researchgate.net
| Precursor Class | Synthetic Transformation | Resulting Complex Structure |
| Cyclopropylamines | Amide Coupling | Biologically active carboxamides nih.govnih.gov |
| Cyclopropylimines | Cyclopropyliminium Rearrangement | Fused N-heterocyclic systems researchgate.net |
| Cyclopropyl (B3062369) Halides | Nucleophilic Substitution | Varied functionalized cyclopropanes |
In medicinal chemistry, the core structure of this compound is an excellent scaffold for creating libraries of related compounds for high-throughput screening. A molecular scaffold is a central framework upon which various substituents are systematically added to explore the structure-activity relationship (SAR). The phenyl ring of this compound allows for the introduction of diverse functional groups at multiple positions, while the amine provides a convenient attachment point for a wide range of side chains.
This strategy has been successfully employed in the discovery of new therapeutic agents. For example, libraries of cyclopropyl carboxamides have been synthesized and screened, leading to the identification of novel compounds with potent antimalarial activity. nih.gov Similarly, designing compounds that combine a phenoxyacetyl group with a cyclopropanamide group has yielded derivatives with significant antiproliferative activity against human myeloid leukemia cells. nih.gov The cyclopropyl scaffold is a recurring motif in many marketed drugs, highlighting its importance in therapeutic research. nih.gov
Role in the Development of Novel Chemical Entities
The development of new drugs and materials often relies on the creation of novel chemical entities (NCEs) with improved efficacy, selectivity, and safety profiles. Incorporating the this compound moiety is a recognized strategy to achieve these goals. The unique steric and electronic properties of the cyclopropyl group can profoundly influence a molecule's interaction with biological targets. nih.gov
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. This compound can be used to construct or be appended to a wide variety of heterocyclic systems. The amine functionality can be used as a nucleophile to build rings, such as in the synthesis of pyrazines, imidazoles, or other nitrogen-containing heterocycles.
As mentioned, rearrangement reactions of cyclopropyl-substituted imines provide a powerful route to fused heterocyclic systems. researchgate.net This approach allows for the rapid construction of complex, three-dimensional structures that are often desirable for achieving high binding affinity and selectivity for a biological target. The resulting heterocyclic compounds, bearing the cyclopropylphenyl substituent, can then be evaluated for their pharmacological properties.
The introduction of a cyclopropyl group into a drug candidate is a common strategy to modulate its biological activity. nih.gov The cyclopropane ring is often considered a "bioisostere" of a vinyl group or a phenyl ring, meaning it can replace these groups without significantly altering the molecule's size while providing distinct electronic and conformational properties.
This substitution can lead to several beneficial effects:
Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing its potency.
Improved Selectivity: By enforcing a specific geometry, the cyclopropyl group can promote binding to the desired target over off-targets, leading to fewer side effects.
Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. vulcanchem.com This can increase the drug's half-life and bioavailability.
For example, the strategic introduction of cyclopropyl groups into kinase inhibitors has been shown to modulate their selectivity and potency. vulcanchem.com
| Biological Effect | Mechanism | Example Application Area |
| Increased Potency | Conformational rigidity leads to optimal target binding | Kinase Inhibitors vulcanchem.com |
| Enhanced Selectivity | Specific geometry reduces off-target binding | Melatonin Receptor Agonists researchgate.net |
| Improved Metabolic Stability | Resistance to enzymatic degradation (e.g., by CYP450) vulcanchem.com | Antimalarial Agents nih.gov |
Strategies for Property Modulation through this compound Incorporation
The deliberate incorporation of the this compound fragment into a lead compound is a key strategy for optimizing its physicochemical and pharmacokinetic properties. researchgate.net Peripheral structural modifications are widely used to control and improve the characteristics of molecules. researchgate.net
The cyclopropyl group itself imparts unique properties. Its high degree of s-character in its C-C bonds gives it electronic properties similar to a double bond, allowing it to participate in π-system conjugation. At the same time, its three-dimensional structure provides steric bulk and conformational rigidity. nih.gov
Key properties modulated by this moiety include:
Lipophilicity (LogP): The cyclopropyl group is more lipophilic than a methyl or ethyl group but less so than a tert-butyl group. By incorporating this group, chemists can fine-tune a molecule's lipophilicity to achieve the optimal balance between solubility and membrane permeability, which is crucial for drug absorption.
Metabolic Stability: As previously noted, the C-H bonds of a cyclopropane ring are generally less susceptible to enzymatic oxidation than those in aliphatic chains. vulcanchem.com Replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl moiety is a well-established strategy to block metabolic pathways and improve a drug's in vivo stability. researchgate.net
Conformational Rigidity: The rigid structure of the cyclopropyl ring reduces the number of rotatable bonds in a molecule. mdpi.com This pre-organizes the molecule into a more defined conformation, which can reduce the entropic penalty of binding to a receptor and thus increase binding affinity. vulcanchem.com This rigidity can also enhance selectivity by disfavoring conformations that would bind to off-targets.
By leveraging these effects, medicinal chemists can rationally design molecules with a higher probability of success in clinical development.
Future Directions and Emerging Research Avenues for Cyclopropyl 3 Methylphenyl Methanamine
Innovations in Green Chemistry Methodologies for Synthesis
The chemical industry's increasing emphasis on sustainability is driving the development of environmentally benign synthetic methods. For Cyclopropyl(3-methylphenyl)methanamine, future research is anticipated to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgrsc.org
Key areas of innovation include:
Catalytic Routes: A shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. rsc.org Research is exploring the use of earth-abundant metal catalysts and organocatalysts for the synthesis of cyclopropylamines, aiming to replace traditional methods that often involve hazardous reagents and generate significant waste. rsc.orginnovations-report.com For instance, the development of catalytic hydroamination and "hydrogen borrowing" amination of alcohols could offer more atom-economical pathways. rsc.org
Renewable Feedstocks: The exploration of bio-based precursors for the synthesis of the aromatic and amine moieties represents a significant step towards sustainability. rsc.org While challenging, deriving the core components from renewable resources would drastically reduce the environmental footprint of this compound production.
Alternative Energy Sources: The use of microwave irradiation, ultrasound, and electrochemical methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netnih.gov Investigating these technologies for the key synthetic steps, such as cyclopropanation and amination, is a promising research avenue.
Solvent Minimization: The development of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-derived solvents is crucial. benthamscience.com This not only reduces volatile organic compound (VOC) emissions but can also simplify product purification.
A comparative look at traditional versus emerging green synthetic approaches is presented below:
| Synthetic Aspect | Traditional Methods | Emerging Green Methodologies |
| Reagents | Stoichiometric, often hazardous (e.g., strong acids/bases, metal hydrides) innovations-report.comorganic-chemistry.org | Catalytic (e.g., transition metals, enzymes), recyclable |
| Atom Economy | Often low, with significant byproduct formation rsc.org | High, minimizing waste through reactions like addition and borrowing hydrogen rsc.org |
| Energy Input | Conventional heating, often for extended periods | Microwave, ultrasound, photochemistry, electrochemistry for accelerated reactions researchgate.netnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions benthamscience.com |
| Feedstocks | Petroleum-based | Bio-based and renewable sources rsc.org |
Advancements in Stereoselective Synthesis and Chiral Control
The presence of a stereocenter in this compound means that its biological and material properties are likely dependent on its stereochemistry. Consequently, the development of highly efficient stereoselective synthetic methods is a critical area of ongoing and future research.
Recent breakthroughs in asymmetric catalysis offer powerful tools for controlling the chirality of cyclopropylamine (B47189) derivatives:
Transition-Metal Catalysis: Palladium-catalyzed enantioselective C-H arylation of cyclopropylmethylamines has been demonstrated to produce chiral cis-aryl-cyclopropylmethylamines with high enantiomeric excess (up to 99.5% ee). nih.govnih.govacs.org This method allows for the creation of multiple stereocenters in a single step. Further research is expected to expand the scope of this reaction to a wider range of substrates and coupling partners.
Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants and imine reductases, are emerging as powerful catalysts for asymmetric synthesis. nih.govnih.govrochester.edu These biocatalysts can operate under mild conditions and exhibit exquisite stereoselectivity. Future work will likely focus on developing specific enzymes for the synthesis of enantiopure this compound and its derivatives.
Organocatalysis: Chiral Brønsted acids and bases have been successfully employed in the enantioselective synthesis of various amine-containing compounds. nih.govresearchgate.net The application of these metal-free catalysts to the synthesis of chiral cyclopropylamines is a promising and environmentally friendly approach.
Chiral Ligand Development: The design and synthesis of novel chiral ligands are central to advancing transition-metal-catalyzed asymmetric reactions. acs.org Ligands that can effectively control the stereochemical outcome of cyclopropanation and C-N bond-forming reactions will be instrumental in accessing specific stereoisomers of this compound.
| Catalytic System | Key Features | Potential Application to this compound |
| Palladium(II)/MPAA Ligands | High enantioselectivity in C-H arylation of cyclopropyl (B3062369) C-H bonds. nih.govnih.gov | Direct asymmetric synthesis of aryl-substituted cyclopropylamines. |
| Engineered Myoglobins | Highly diastereo- and enantioselective biocatalytic cyclopropanation. nih.govrochester.edu | Enantioselective formation of the cyclopropane (B1198618) ring. |
| Engineered Imine Reductases | Asymmetric reduction of bulky imines to chiral amines. nih.gov | Stereoselective introduction of the amine group. |
| Chiral Cyclopropenimines | Effective Brønsted base catalysts for enantioselective reactions. nih.govnih.gov | Asymmetric synthesis via Michael or Mannich-type reactions. |
Predictive Computational Modeling for Structure-Reactivity Relationships
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational modeling can provide deep insights into its structure-reactivity relationships, guiding experimental efforts.
Future computational studies are likely to focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to map out the potential energy surfaces of synthetic reactions. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism and the origins of stereoselectivity. manchester.ac.uk
Catalyst Design: Computational screening of potential catalysts and ligands can accelerate the discovery of more efficient and selective catalytic systems. By modeling the interaction between the substrate, catalyst, and reagents, researchers can predict which catalysts are most likely to be successful, thereby reducing the need for extensive experimental screening.
Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and electronic characteristics. These predictions are valuable for applications in medicinal chemistry and materials science.
Conformational Analysis: Understanding the preferred conformations of this compound is crucial for predicting its interactions with biological targets or its packing in solid-state materials. Molecular mechanics and molecular dynamics simulations can provide this information.
Exploration of Unconventional Reactivity and Catalysis
The strained cyclopropane ring and the adjacent amine group in this compound give rise to unique reactivity that can be harnessed for novel chemical transformations.
Emerging areas of research include:
Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. acs.org Photocatalysis, for example, can initiate a single-electron transfer (SET) from the amine, leading to the formation of a radical cation that can undergo ring cleavage. nih.govchemrxiv.org This reactivity can be exploited in cycloaddition reactions to form larger ring systems, such as cyclopentylamines. nih.govrsc.org
C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopropane ring or the aromatic ring offers a highly efficient way to synthesize derivatives without the need for pre-functionalized starting materials. nih.gov As mentioned earlier, palladium-catalyzed C-H arylation is a powerful tool in this regard. nih.govacs.org
Catalytic Applications: The amine moiety can act as a directing group or a ligand in catalytic reactions. Exploring the potential of this compound and its derivatives as catalysts or ligands for various organic transformations is a largely unexplored but potentially fruitful area of research.
Radical-Mediated Reactions: The formation of radical intermediates from cyclopropylamines can lead to interesting and complex molecular rearrangements. nih.gov Investigating these radical-mediated pathways could open up new avenues for the synthesis of novel molecular scaffolds.
Expansion into Novel Functional Material Development
The unique combination of a rigid cyclopropane unit, an aromatic ring, and a functional amine group makes this compound an attractive building block for the development of new functional materials. longdom.org
Potential applications in materials science include:
Polymer Synthesis: The amine group can be used as a monomer or a cross-linking agent in the synthesis of polymers. The rigidity of the cyclopropane and phenyl groups could impart desirable properties such as high thermal stability and mechanical strength to the resulting polymers. longdom.org
Organic Electronics: While speculative, the electronic properties of the aromatic ring and the potential for charge transfer interactions involving the amine group suggest that derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Self-Assembling Materials: The presence of both hydrophobic (phenyl, cyclopropyl) and potentially hydrophilic (amine) groups could allow for the design of amphiphilic molecules that self-assemble into well-defined nanostructures in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
